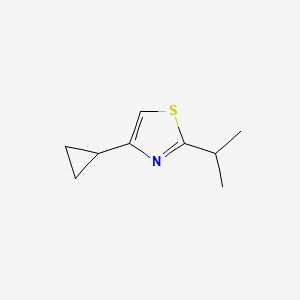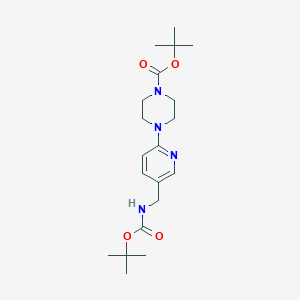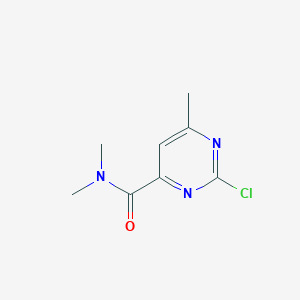
(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a piperidine ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the 5-aminopyridine derivative with the 4-methylpiperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups like halides, alkyl groups, or aryl groups.
Scientific Research Applications
(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- (5-Methoxypyridin-3-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(5-aminopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H17N3O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5,13H2,1H3 |
InChI Key |
LSXMKCCXVDWCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)
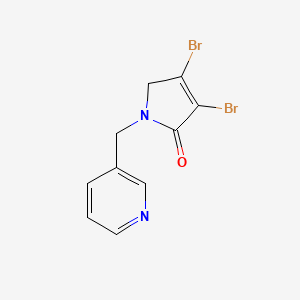
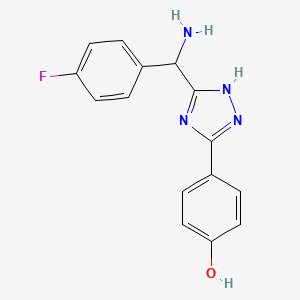
![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)
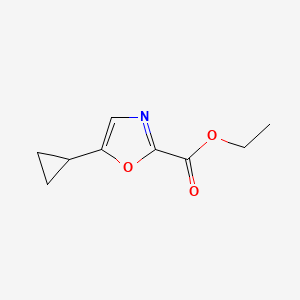
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)



